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Compound of Interest

Compound Name: Carvedilol-d3

Cat. No.: B017004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common deuterated analogs of Carvedilol:

Carvedilol-d3 and Carvedilol-d5. These stable isotope-labeled compounds are primarily

utilized as internal standards in quantitative bioanalytical methods, such as liquid

chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of

Carvedilol quantification in biological matrices. This document outlines their key properties,

discusses their application in experimental settings, and provides detailed experimental

protocols.

Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, a stable isotope-labeled (SIL) internal standard is

considered the gold standard. A SIL internal standard is a version of the analyte of interest

where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, ¹³C,

¹⁵N). Because SIL internal standards have nearly identical chemical and physical properties to

the unlabeled analyte, they can effectively compensate for variability during sample

preparation, chromatography, and ionization.[1]

Comparison of Carvedilol-d3 and Carvedilol-d5
Carvedilol-d3 and Carvedilol-d5 are two commercially available deuterated analogs of

Carvedilol. The primary difference between them lies in the number and location of deuterium

atoms, which results in a different mass shift from the parent compound.
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Property
Carvedilol
(Unlabeled)

Carvedilol-d3 Carvedilol-d5

Molecular Formula C₂₄H₂₆N₂O₄ C₂₄H₂₃D₃N₂O₄ C₂₄H₂₁D₅N₂O₄

Molecular Weight 406.47 g/mol 409.49 g/mol 411.51 g/mol

Exact Mass 406.1893 g/mol 409.2081 g/mol 411.2206 g/mol

Deuterium Label

Location
N/A

Typically on the

methoxy group

(trideuteriomethoxy)

Typically on the

propanol backbone

Mass Shift from

Unlabeled
N/A +3 Da +5 Da

Key Performance Considerations:

Mass Interference: The choice between Carvedilol-d3 and Carvedilol-d5 may depend on the

specific analytical method and the potential for isobaric interferences from matrix

components or metabolites. A larger mass shift, as seen with Carvedilol-d5, can sometimes

provide better separation from potential interferences in the mass spectrum.

Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead

to a slight difference in retention time during chromatography, known as the deuterium

isotope effect.[1] This can be a critical factor, as a significant shift in retention time between

the analyte and the internal standard can lead to differential ion suppression or

enhancement, potentially affecting the accuracy of the assay.[1] While both -d3 and -d5

analogs are expected to have minimal and similar isotope effects due to the stability of the C-

D bonds, the location and number of deuterium atoms could theoretically lead to minor

differences. It is crucial to verify the co-elution or consistent retention time difference during

method validation.

Availability and Cost: The choice may also be influenced by the commercial availability and

cost of the respective deuterated standards.
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The following is a representative experimental protocol for the quantification of Carvedilol in

human plasma using a deuterated internal standard. This protocol is a composite based on

several published methods and should be adapted and validated for specific laboratory

conditions.[2][3]

1. Sample Preparation: Protein Precipitation

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard

working solution (e.g., Carvedilol-d5 at 100 ng/mL in methanol).

Add 300 µL of acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 13,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile

(B).

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source in positive ion mode.
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MRM Transitions:

Carvedilol: 407.2 -> 100.2

Carvedilol-d5: 412.2 -> 105.2 (Note: The fragment m/z may differ for Carvedilol-d3
depending on the location of the deuterium atoms).

3. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA,

EMA). Key validation parameters include:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision

Matrix Effect

Recovery

Stability (freeze-thaw, short-term, long-term, and post-preparative)

Carvedilol Signaling Pathways
Carvedilol is a non-selective β-adrenergic and α1-adrenergic receptor blocker.[4] Its therapeutic

effects are mediated through these pathways.
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Caption: Carvedilol's α1-adrenergic receptor blockade pathway.

Carvedilol also exhibits a unique "biased agonism" at the β2-adrenergic receptor, where it

blocks G-protein-dependent signaling but stimulates β-arrestin-mediated pathways.[5][6]
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Caption: Carvedilol's β-arrestin biased agonism pathway.

Conclusion
Both Carvedilol-d3 and Carvedilol-d5 are suitable for use as internal standards in the

quantitative analysis of Carvedilol. The choice between the two may be guided by

considerations of potential mass spectrometric interferences, with the larger mass shift of

Carvedilol-d5 offering a potential advantage in complex matrices. However, careful method
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validation, including an assessment of any potential deuterium isotope effect on

chromatography, is essential for both analogs to ensure the highest quality of bioanalytical

data. The unique signaling properties of Carvedilol underscore the importance of accurate

quantification in pharmacokinetic and pharmacodynamic studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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